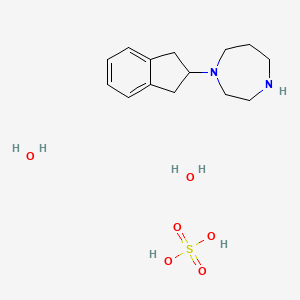
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate is a complex organic compound that features a diazepane ring fused with an indene structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The sulfate dihydrate form indicates that it is a sulfate salt with two molecules of water of crystallization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate typically involves multiple steps:
Formation of the Indene Derivative: The initial step often involves the synthesis of the indene derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Diazepane Ring: The diazepane ring can be synthesized by reacting the indene derivative with ethylenediamine under controlled conditions. This step may require the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the diazepane ring.
Sulfonation and Crystallization: The final step involves the sulfonation of the diazepane-indene compound to form the sulfate salt. This is typically done using sulfuric acid. The compound is then crystallized from an aqueous solution to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the cyclization and diazepane formation steps, and large-scale crystallizers for the final product.
化学反应分析
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions but can include various functionalized derivatives of the original compound, such as hydroxyl, carbonyl, or alkyl-substituted products.
科学研究应用
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The indene structure may also play a role in binding to specific sites on proteins or nucleic acids, affecting their function.
相似化合物的比较
Similar Compounds
- 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane hydrochloride
- 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane nitrate
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate is unique due to its sulfate dihydrate form, which can influence its solubility, stability, and reactivity compared to other salts like hydrochloride or nitrate. This uniqueness can make it more suitable for specific applications where these properties are critical.
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfuric acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.H2O4S.2H2O/c1-2-5-13-11-14(10-12(13)4-1)16-8-3-6-15-7-9-16;1-5(2,3)4;;/h1-2,4-5,14-15H,3,6-11H2;(H2,1,2,3,4);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSKVXQSMQJMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CC3=CC=CC=C3C2.O.O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(Dimethylcarbamoyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969943.png)
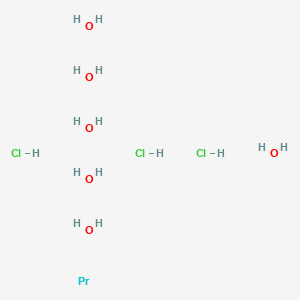
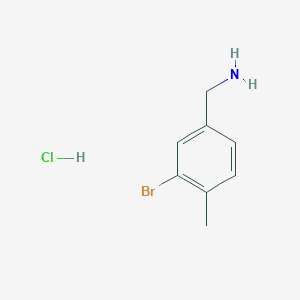
![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7969988.png)
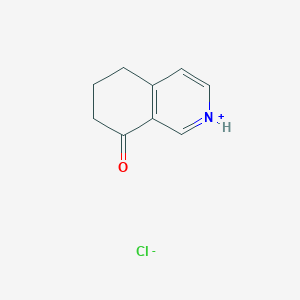
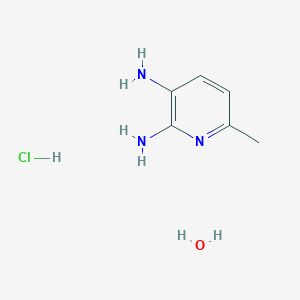
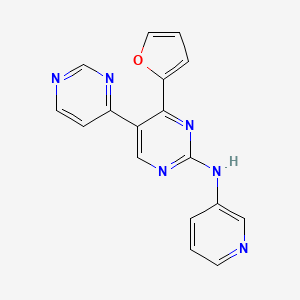
![Dibenzo[b,d]thien-2-ylboronic acid hydrate](/img/structure/B7970009.png)
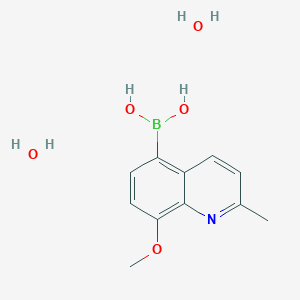
![2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate](/img/structure/B7970029.png)
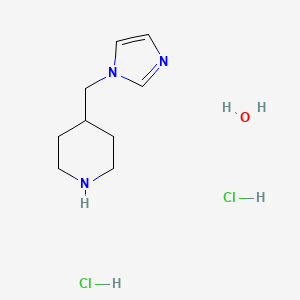
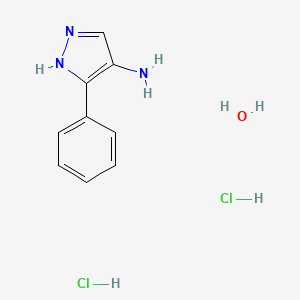
![[3-(1H-tetrazol-5-yl)benzyl]amine hydrochloride hydrate](/img/structure/B7970035.png)
![[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]amine hydrochloride hydrate](/img/structure/B7970043.png)
